Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings, one of which is substituted with a chlorine atom and a carbonyl group, while the other is substituted with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups. This reaction involves the use of palladium as a catalyst and boron reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation or nitration can introduce new functional groups into the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share a similar thiophene ring structure but differ in their substituents.
Chlorothiophene derivatives: These compounds contain a chlorine-substituted thiophene ring, similar to the compound .
Carboxylate esters: These compounds have a carboxylate ester functional group, which is also present in methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate.
Uniqueness
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of two thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H8ClNO3S2 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO3S2/c1-16-11(15)6-4-17-5-7(6)13-10(14)8-2-3-9(12)18-8/h2-5H,1H3,(H,13,14) |
InChI Key |
JKRCMWIXAFJKSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC=C1NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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